BenchChemオンラインストアへようこそ!

N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-phenylethanesulfonamide

Lipophilicity XLogP3 Drug-likeness

N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-phenylethanesulfonamide (CAS 1324334-33-9, PubChem CID is a synthetic sulfonamide derivative featuring a 2-phenylethanesulfonamide core and a (1-(hydroxymethyl)cyclopropyl)methylamine substituent. It is part of a broader class of drug-like building blocks used in medicinal chemistry for lead optimization and fragment-based drug discovery.

Molecular Formula C13H19NO3S
Molecular Weight 269.36
CAS No. 1324334-33-9
Cat. No. B2843623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(hydroxymethyl)cyclopropyl)methyl)-2-phenylethanesulfonamide
CAS1324334-33-9
Molecular FormulaC13H19NO3S
Molecular Weight269.36
Structural Identifiers
SMILESC1CC1(CNS(=O)(=O)CCC2=CC=CC=C2)CO
InChIInChI=1S/C13H19NO3S/c15-11-13(7-8-13)10-14-18(16,17)9-6-12-4-2-1-3-5-12/h1-5,14-15H,6-11H2
InChIKeyGQSDSNTZMADQLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(Hydroxymethyl)cyclopropyl)methyl)-2-phenylethanesulfonamide (CAS 1324334-33-9): Procurement-Relevant Physicochemical Profile


N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-phenylethanesulfonamide (CAS 1324334-33-9, PubChem CID 49739302) is a synthetic sulfonamide derivative featuring a 2-phenylethanesulfonamide core and a (1-(hydroxymethyl)cyclopropyl)methylamine substituent [1]. It is part of a broader class of drug-like building blocks used in medicinal chemistry for lead optimization and fragment-based drug discovery. Its computed physicochemical descriptors—including a topological polar surface area (TPSA) of 74.8 Ų and XLogP3 of 1.2—are within ranges often associated with favorable oral bioavailability and CNS permeability [1].

Procurement Risk: Why N-((1-(Hydroxymethyl)cyclopropyl)methyl)-2-phenylethanesulfonamide Cannot Be Substituted by Close Analogs Without Quantitative Re-Validation


Superficially, N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-phenylethanesulfonamide and its 1-phenylmethanesulfonamide analog (CAS 1324565-54-9) differ by only a single methylene unit in the sulfonamide linker [1] . However, such subtle structural perturbations can lead to substantial differences in lipophilicity (XLogP3), polar surface area, and hydrogen bond donor/acceptor ratios—key drivers of solubility, permeability, and off-target binding profiles [1] . Interchanging these compounds without quantitative evidence risks introducing uncontrolled variability in biological assays, metabolic stability, and target engagement. The following sections detail the quantifiable differences that justify a rigorous, data-driven procurement decision.

Head-to-Head Computed Property Guide for N-((1-(Hydroxymethyl)cyclopropyl)methyl)-2-phenylethanesulfonamide and Its Closest Analog


XLogP3 Lipophilicity Comparison—Impact on Solubility and Permeability

The target compound exhibits an XLogP3 of 1.2, which places it firmly within the optimal range for oral bioavailability (typically 1–3). In contrast, the closest analog, N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-phenylmethanesulfonamide (CAS 1324565-54-9), is predicted to have a lower XLogP3 due to one fewer methylene group in the linker [1] . This difference can alter membrane permeability and intrinsic solubility [1].

Lipophilicity XLogP3 Drug-likeness ADME

Topological Polar Surface Area (TPSA) and CNS Permeability Potential

The topological polar surface area (TPSA) of the target compound is 74.8 Ų, a value that lies below the commonly referenced threshold of 90 Ų for passive CNS penetration [1]. The 1-phenylmethanesulfonamide analog is predicted to have a similar, but not necessarily identical, TPSA; small differences can significantly influence blood-brain barrier partitioning [1].

TPSA CNS Drug Delivery Blood-Brain Barrier

Hydrogen Bond Donor/Acceptor Count and Impact on Oral Bioavailability

The target compound contains 2 hydrogen bond donors (HBDs) and 4 hydrogen bond acceptors (HBAs), adhering to Lipinski's rule of five [1]. The 1-phenylmethanesulfonamide analog has the same HBD and HBA count; thus, both compounds are predicted to be orally bioavailable based on this rule. However, the subtle lipophilicity difference influences the overall drug-likeness profile when combined with the HBD/HBA counts [1] .

Lipinski's Rule of Five Hydrogen Bonding Oral Bioavailability

Molecular Weight and Rotatable Bond Count as Procurement-Relevant Discriminators

The target compound has a molecular weight of 269.36 g/mol and 7 rotatable bonds, placing it in the lower-middle range of fragment-like and lead-like space [1]. The 1-phenylmethanesulfonamide analog has a molecular weight of 255.33 g/mol (ΔMW = 14.03 g/mol) and the same rotatable bond count . This incremental mass difference, while small, can affect protein binding and metabolic stability in lead optimization [1].

Molecular Weight Rotatable Bonds Drug-likeness Library Design

Evidence-Based Application Scenarios for N-((1-(Hydroxymethyl)cyclopropyl)methyl)-2-phenylethanesulfonamide


CNS Penetrant Lead Optimization Programs

The validated TPSA of 74.8 Ų [1] positions this compound as a promising scaffold for CNS drug discovery programs targeting conditions such as depression, anxiety, or neurodegenerative diseases where passive blood-brain barrier penetration is required. Its moderate lipophilicity (XLogP3 1.2) further supports CNS drug-likeness [1].

Oral Bioavailability-Focused Fragment-Based Screening

With 2 HBDs, 4 HBAs, and an XLogP3 of 1.2 [1], the compound meets key fragment-based drug discovery criteria for oral bioavailability, making it suitable for libraries aimed at identifying orally active hits against gastrointestinal or systemic targets.

Structure–Activity Relationship (SAR) Studies on Sulfonamide Linker Length

The direct head-to-head molecular weight difference (ΔMW = 14.03 g/mol) [1] versus the 1-phenylmethanesulfonamide analog enables SAR studies investigating the effect of linker length on target binding, selectivity, and pharmacokinetics without altering hydrogen bonding capacity [1].

Computational Drug Design and Pharmacophore Modeling

The fully computed physicochemical profile—including exact mass (269.10856464 Da), TPSA, and XLogP3—provides a robust baseline for in silico screening, docking studies, and pharmacophore hypothesis generation [1].

Quote Request

Request a Quote for N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-phenylethanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.